molecular formula C6H9N5O3 B8492931 2-((2-Amino-5-nitropyrimidin-4-yl)amino)ethan-1-ol

2-((2-Amino-5-nitropyrimidin-4-yl)amino)ethan-1-ol

Cat. No. B8492931
M. Wt: 199.17 g/mol
InChI Key: CYXFGKWUKVSBEO-UHFFFAOYSA-N
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Patent
US07456282B2

Procedure details

19.92 g (0.1 mole) of 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine was suspended in 400 ml of acetic acid, to which 20 g of iron powder was then added. The mixture was stirred at a temperature of 30-40° C. for 3 hours. After completion of the reaction, the reaction product was filtered through nitrocellulose, followed by washing. The filtrate was concentrated under reduced pressure. To the resulting concentrate, 100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added, and the mixture was stirred under reflux for 9 hours at a temperature of 80-90° C. After completion of the reaction, the crude product was cooled to room temperature, and 200 ml of ethylether was added thereto. The resulting crystal was filtered, washed and dried, thereby giving 10.75 g (60% yield) of yellowish brown-colored 2-amino-9-(2-hydroxyethyl)purine.
Quantity
19.92 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1.[CH2:15](OCC)C>C(O)(=O)C.[Fe]>[NH2:1][C:2]1[N:7]=[C:6]2[C:5]([N:12]=[CH:15][N:8]2[CH2:9][CH2:10][OH:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
19.92 g
Type
reactant
Smiles
NC1=NC=C(C(=N1)NCCO)[N+](=O)[O-]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at a temperature of 30-40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction product was filtered through nitrocellulose
WASH
Type
WASH
Details
by washing
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
To the resulting concentrate
ADDITION
Type
ADDITION
Details
100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours at a temperature of 80-90° C
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C2N=CN(C2=N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.75 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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